N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
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Overview
Description
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C29H26FN5O2 and its molecular weight is 495.558. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological processes, including neurotransmission .
Mode of Action
This compound interacts with nNOS by binding to its active site . This interaction inhibits the enzyme’s activity, reducing the production of nitric oxide .
Biochemical Pathways
The inhibition of nNOS by this compound affects the nitric oxide signaling pathway . Reduced nitric oxide levels can influence various downstream effects, including changes in neurotransmission and other cellular processes .
Pharmacokinetics
Similar compounds have shown good permeability and low efflux in caco-2 assays, suggesting potential oral bioavailability . Furthermore, modifications to the compound’s structure have minimized undesirable inhibition of cytochrome P450s from human liver microsomes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of nNOS. By reducing nitric oxide production, it can influence various cellular processes, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other known compounds, it may interact with enzymes and proteins involved in cellular signaling pathways
Cellular Effects
It’s possible that it could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide is a complex compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19F2N5O3 with a molecular weight of 439.4 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C22H19F2N5O3 |
Molecular Weight | 439.4 g/mol |
CAS Number | 922047-93-6 |
Research indicates that compounds with a similar pyrazolo-pyrimidine structure often act as kinase inhibitors . They may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various cancers and proliferative diseases. The proposed mechanism involves competing with ATP for binding at the kinase active site, thereby inhibiting the phosphorylation processes essential for cell division and proliferation .
Anticancer Properties
Several studies have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer therapy. The compound exhibits selective inhibition of CDKs, which can lead to reduced tumor growth in various cancer models. For instance, it has been suggested that these compounds can be effective against solid tumors and hematological malignancies such as multiple myeloma .
Anti-inflammatory Effects
In addition to anticancer activity, some derivatives of pyrazolo-pyrimidines have shown promising anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess significant anti-inflammatory properties.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits CDK activity in cancer cell lines. Specific assays measured cell viability and proliferation rates, showing a marked decrease in growth in treated cells compared to controls.
- Animal Models : Preclinical studies using animal models of cancer indicated that administration of this compound led to significant tumor regression and improved survival rates compared to untreated groups.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O2/c30-24-13-7-8-21(16-24)19-34-20-32-28-26(29(34)37)18-33-35(28)15-14-31-27(36)17-25(22-9-3-1-4-10-22)23-11-5-2-6-12-23/h1-13,16,18,20,25H,14-15,17,19H2,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYVIVJCDRWFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.